An In-depth Technical Guide to 2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-6-fluorobenzylamine, a fluorinated aromatic amine of increasing interest in medi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-6-fluorobenzylamine, a fluorinated aromatic amine of increasing interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its synthesis, characterization, and potential applications. Drawing from established principles of organic chemistry and the known properties of related fluorinated benzylamines, this guide serves as a vital resource for researchers looking to incorporate this versatile building block into their synthetic strategies.
Introduction: The Significance of Fluorinated Benzylamines in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzylamines, in particular, serve as valuable synthons for a wide array of biologically active compounds. The presence of the fluorine atom can enhance membrane permeability and modulate the pKa of the amine, thereby improving pharmacokinetic profiles. The 2,6-disubstitution pattern on the benzylamine ring offers a scaffold with distinct steric and electronic properties, making it a compelling building block for creating novel chemical entities with tailored biological activities.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Ethoxy-6-fluorobenzylamine is presented below.
Property
Value
Source
CAS Number
1154882-16-2
Commercial Suppliers
Molecular Formula
C₉H₁₂FNO
Commercial Suppliers
Molecular Weight
169.20 g/mol
Commercial Suppliers
Appearance
Liquid
Commercial Suppliers
Purity
Typically ≥98%
Commercial Suppliers
Boiling Point
Not reported
-
Density
Not reported
-
Solubility
Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate)
Predicted
Synthesis of 2-Ethoxy-6-fluorobenzylamine: Plausible Synthetic Routes
Route 1: Reductive Amination of 2-Ethoxy-6-fluorobenzaldehyde
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Workflow for Reductive Amination:
Figure 1: General workflow for the reductive amination of 2-Ethoxy-6-fluorobenzaldehyde.
Detailed Experimental Protocol (Proposed):
Imine Formation: To a solution of 2-ethoxy-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an ammonia source, for example, ammonium acetate (1.5-2.0 eq) or a solution of ammonia in methanol.[1] The reaction is typically stirred at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the aldehyde.[2] The reaction is stirred at room temperature until the reduction is complete.
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is then basified with a suitable base (e.g., NaOH) to deprotonate the amine. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Ethoxy-6-fluorobenzylamine.
Causality Behind Experimental Choices:
Choice of Ammonia Source: Ammonium acetate is often preferred as it provides both ammonia and a mild acidic catalyst to facilitate imine formation.
Choice of Reducing Agent: NaBH₃CN and NaBH(OAc)₃ are milder reducing agents than NaBH₄ and are less likely to reduce the starting aldehyde.[3] This selectivity is crucial for a successful one-pot reductive amination.
Solvent: Methanol and dichloromethane are good choices as they are relatively inert and can dissolve both the reactants and the reagents.
Route 2: Reduction of 2-Ethoxy-6-fluorobenzonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[4][5]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-6-fluorobenzylamine is a substituted aromatic amine that holds significant interest within the fields of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-fluorobenzylamine is a substituted aromatic amine that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural combination of an ethoxy group and a fluorine atom on the benzylamine scaffold presents a compelling profile for the development of novel therapeutic agents. The electronic properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity of the amine group, coupled with the steric and lipophilic contributions of the ethoxy group, make this molecule a valuable building block in the synthesis of complex organic molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of resulting drug candidates.
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethoxy-6-fluorobenzylamine. Recognizing the current gaps in publicly available data, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of key unknown parameters. By grounding our discussion in established analytical techniques and explaining the causality behind experimental choices, we aim to equip researchers with the knowledge necessary to confidently handle and characterize this important chemical entity.
Molecular Structure and Identification
A foundational aspect of understanding any chemical compound is its molecular structure and unique identifiers.
Chemical Structure
The structure of 2-Ethoxy-6-fluorobenzylamine is characterized by a benzene ring substituted with an ethoxy group at position 2, a fluorine atom at position 6, and a methylamine group at position 1.
Figure 1. Chemical Structure of 2-Ethoxy-6-fluorobenzylamine.
While a complete experimental profile of 2-Ethoxy-6-fluorobenzylamine is not yet publicly available, some key physical and chemical data have been reported.
Experimental Protocols for Determination of Key Physicochemical Properties
To address the absence of comprehensive data, this section provides detailed methodologies for the experimental determination of crucial physicochemical parameters. These protocols are based on standard industry practices and can be readily adapted for 2-Ethoxy-6-fluorobenzylamine.
Determination of Boiling Point
The boiling point is a critical parameter for purification by distillation and for assessing the volatility of the compound. For substituted benzylamines, which may have relatively high boiling points, vacuum distillation is often the preferred method to prevent decomposition.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for determining the boiling point under reduced pressure.
Step-by-Step Protocol:
Apparatus Setup: Assemble a micro-distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.
Sample Introduction: Introduce a small volume (e.g., 1-2 mL) of purified 2-Ethoxy-6-fluorobenzylamine into the distillation flask.
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure, monitored by a manometer. A pressure of 13 mmHg is a common starting point for analogous compounds like 2-Fluorobenzylamine, which has a boiling point of 73-75 °C at this pressure.[2]
Heating: Begin heating the distillation flask gently using a heating mantle or oil bath.
Equilibrium and Measurement: Observe the temperature at which the liquid begins to boil vigorously and a continuous flow of distillate is collected. This temperature is the boiling point at the recorded pressure.
Correlation to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement under vacuum is often more relevant for practical applications.
Determination of Melting Point
Although 2-Ethoxy-6-fluorobenzylamine is a liquid at room temperature, determining its melting point (or freezing point) is important for understanding its physical behavior at different temperatures and for assessing purity.
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a liquid sample.
Step-by-Step Protocol:
Sample Preparation: Introduce a small amount of 2-Ethoxy-6-fluorobenzylamine into a melting point capillary tube.
Freezing: Carefully cool the capillary tube in a suitable cooling bath until the sample solidifies.
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
Heating and Observation: Slowly heat the sample (e.g., at a rate of 1-2 °C per minute) and carefully observe the melting process.
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. A narrow melting range is indicative of high purity.
Determination of Solubility
Solubility data in various solvents is critical for reaction setup, extraction, purification, and formulation. A qualitative and quantitative assessment of solubility is recommended.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Step-by-Step Protocol:
Solvent Selection: Choose a range of solvents with varying polarities, including aqueous buffers at different pH values, to mimic physiological conditions. Based on the structure, solubility is expected in organic solvents like ethanol, methanol, and dichloromethane.[3]
Saturated Solution Preparation: In a series of vials, add an excess of 2-Ethoxy-6-fluorobenzylamine to a precise volume of each solvent.
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
Sample Processing: After equilibration, allow the samples to stand, then carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved material.
Quantitative Analysis: Dilute the filtered solution with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with UV detection. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) of the benzylamine moiety is a crucial parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The pKa of the parent compound, benzylamine, is approximately 9.34.[4] The presence of the electron-withdrawing fluorine atom is expected to decrease the basicity of the amine, resulting in a lower pKa.
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa by potentiometric titration.
Step-by-Step Protocol:
Sample Preparation: Prepare a solution of 2-Ethoxy-6-fluorobenzylamine of known concentration in a suitable solvent system. To ensure the amine is in its protonated form, an excess of a strong acid is added.
Titration: Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH using a calibrated pH meter.
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the amine is protonated.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Ethoxy-6-fluorobenzylamine.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of organic compounds.
Recommended HPLC Method:
Column: A reverse-phase C18 column is a suitable starting point.
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm).
Purpose: To separate the main compound from any impurities, allowing for quantification of purity.
Recommended GC Method:
Column: A non-polar or medium-polarity capillary column.
Carrier Gas: Helium or hydrogen.
Injector and Detector Temperature: Optimized to ensure proper volatilization without degradation.
Temperature Program: A temperature gradient to ensure good separation of components with different boiling points.
Detection: Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number and environment of the protons in the molecule, including the characteristic signals for the ethoxy group, the aromatic protons, the benzylic protons, and the amine protons.
¹³C NMR: Will show the number of unique carbon atoms and their chemical environment.
¹⁹F NMR: Will provide a specific signal for the fluorine atom, which can be useful for confirming its presence and purity.
Mass Spectrometry (MS):
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Ion: The protonated molecule [M+H]⁺ at m/z 170.2.
Purpose: To confirm the molecular weight and provide fragmentation patterns that can further verify the structure.
Stability and Storage
Understanding the stability of 2-Ethoxy-6-fluorobenzylamine is crucial for ensuring its quality over time.
Recommended Storage: Based on information for similar fluorinated benzylamines, it is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and light.[5]
Stability Studies: A formal stability study should be conducted by storing aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and periodically assessing its purity by HPLC. The potential for hydrolysis, especially in aqueous solutions, should be investigated. Studies on similar fluorinated compounds have shown that stability can be influenced by the substitution pattern on the benzene ring.[6]
Safety and Handling
2-Ethoxy-6-fluorobenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
Spills: In case of a spill, follow standard laboratory procedures for cleaning up corrosive liquids, including neutralization if appropriate and disposal as hazardous waste.
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion
2-Ethoxy-6-fluorobenzylamine is a promising building block in modern drug discovery, and a comprehensive understanding of its physicochemical properties is essential for its effective application. This guide has consolidated the currently available data and provided detailed, actionable protocols for the experimental determination of its key unknown characteristics. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. As more data on this compound becomes available, this guide will serve as a foundational document to be built upon.
References
Angeel Oak Speciality Chemtech. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]
Wikipedia. (2023). Benzylamine. Retrieved from [Link]
Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 235-241. DOI: 10.1016/s0969-8051(99)00108-0
Technical Monograph: 2-Ethoxy-6-fluorobenzylamine as a Pharmacophore Scaffold
[1] Executive Summary & Physiochemical Profile[1] 2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2) represents a specialized building block in medicinal chemistry.[1] Its structural value lies in the 2,6-disubstitution pa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Physiochemical Profile[1]
2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2) represents a specialized building block in medicinal chemistry.[1] Its structural value lies in the 2,6-disubstitution pattern , which imposes significant steric constraints on the benzylic amine.[1] This "ortho-effect" is frequently exploited in drug design to lock molecular conformation, improve metabolic stability by blocking benzylic oxidation, and modulate the basicity of the primary amine.[1]
Table 1: Core Physiochemical Data[1]
Property
Value
Notes
IUPAC Name
(2-ethoxy-6-fluorophenyl)methanamine
Official nomenclature
CAS Number
1154882-16-2
Primary identifier
Molecular Formula
C₉H₁₂FNO
Molecular Weight
169.20 g/mol
Average mass
Exact Mass
169.0903 Da
Monoisotopic
Appearance
Colorless to pale yellow liquid
Amine-like odor
Density
~1.13 g/cm³
Predicted
Boiling Point
~235°C (at 760 mmHg)
Predicted
Acidity (pKa)
~8.8 (Conjugate acid)
Lower than unsubstituted benzylamine (~9.[1][2][3][4]3) due to electron-withdrawing F
SMILES
CCOC1=C(C(=CC=C1)F)CN
Structural Significance in Medicinal Chemistry[1]
The utility of 2-ethoxy-6-fluorobenzylamine extends beyond a simple linker.[1] It serves as a strategic pharmacophore modulator .[1]
The "Ortho-Effect" and Conformation
The simultaneous presence of the Ethoxy (C2) and Fluorine (C6) groups creates a "steric clamp" around the benzylic amine.[1]
Conformational Locking: The rotation of the benzylic C-N bond is restricted, reducing the entropy penalty upon binding to a protein target (e.g., Kinase or GPCR active sites).[1]
Metabolic Shielding: The 2,6-disubstitution physically blocks Cytochrome P450 enzymes from accessing the benzylic carbon, a common site of metabolic deactivation (N-dealkylation).[1]
Electronic Modulation
Fluorine (C6): Acts as a bioisostere for hydrogen but with high electronegativity.[1] It pulls electron density from the ring, slightly lowering the pKa of the amine, which can improve membrane permeability (LogD) at physiological pH.[1]
Ethoxy (C2): Provides a hydrogen bond acceptor (ether oxygen) and a lipophilic tail (ethyl group), often used to fill hydrophobic pockets in enzyme active sites.[1]
Synthetic Methodology
While reductive amination is common for simple benzylamines, the steric crowding of the 2,6-position makes that route sluggish for this specific scaffold.[1] The Reduction of Nitriles is the preferred, self-validating protocol for high purity.[1]
Inert Atmosphere: Purge reaction vessel with Argon. Amines are sensitive to CO₂ (carbamate formation).[1]
Activation: Suspend LiAlH4 in dry THF at 0°C.
Addition: Add 2-Ethoxy-6-fluorobenzonitrile dropwise. The reaction is exothermic; maintain temp <10°C to prevent side reactions (de-fluorination).[1]
Reflux: Warm to room temperature, then reflux for 3-6 hours to ensure completion.
Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH4 mass) to precipitate aluminum salts as a granular solid.
Isolation: Filter solids. Dry filtrate over Na₂SO₄. Concentrate in vacuo.[1]
Visualization: Synthetic Pathway[1]
Figure 1: Retrosynthetic logic flow for the generation of the target amine from its nitrile precursor.
Analytical Characterization (QC)[1]
To ensure scientific integrity, the synthesized compound must pass a rigorous QC decision tree.[1]
H314: Causes severe skin burns and eye damage.[1][3][5]
Storage: Store under Argon or Nitrogen at 2-8°C. Primary amines readily absorb atmospheric CO₂ to form carbamate salts (white crust), which alters stoichiometry in subsequent reactions.[1]
Self-Validating Safety Step:
Always keep a bottle of weak acid (e.g., dilute acetic acid) nearby to neutralize spills.[1] Do not use water initially on large amine spills as it may generate heat.[1]
References
Fluorochem. (2025).[1][5][6][7] Safety Data Sheet: 2-Ethoxy-6-fluorobenzylamine. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67326 (Analog Reference: 4-Fluorobenzylamine). Retrieved from [1]
Vianello, P., et al. (2016).[1] Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Retrieved from
ChemicalBook. (2025).[1][5][6][7] 2-Chloro-6-fluorobenzylamine Properties (Structural Analog Data). Retrieved from [1]
In-depth Technical Guide: Mass Spectrometry Fragmentation of 2-Ethoxy-6-fluorobenzylamine
Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2).[1] As a functionalized benzylamine building block, this compound is frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Understanding its fragmentation pattern is critical for structural verification, metabolite identification, and impurity profiling in drug development pipelines.
The fragmentation logic presented here is derived from established mechanistic principles governing protonated benzylamines , ortho-substituted aromatics , and alkyl-aryl ethers under Electrospray Ionization (ESI) conditions.[1]
Primary Amine: The primary site of protonation in ESI(+).
Benzylic Carbon: Susceptible to inductive cleavage.
Ortho-Ethoxy Group: A critical driver for secondary fragmentation via neutral loss of ethylene.[1]
Ortho-Fluorine: Provides electronic stabilization but generally retains the C-F bond during primary fragmentation.
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following standardized LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the transmission of diagnostic product ions.
Sample Preparation & Chromatography
Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
Rationale: Formic acid ensures complete protonation of the amine (
), maximizing intensity.
Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC injection).
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
The fragmentation of 2-Ethoxy-6-fluorobenzylamine is dominated by charge-remote fragmentation and inductive cleavage driven by the stability of the resulting carbocations.[1]
Primary Fragmentation: Deamination (Loss of
)
Upon collisional activation, the protonated molecular ion (
170) undergoes a characteristic benzylic cleavage.
Mechanism: Inductive cleavage of the
bond.
Neutral Loss: Ammonia (
, 17.02 Da).
Product Ion:
153 ().
Structure: The resulting ion is initially a 2-ethoxy-6-fluorobenzyl cation .[1] However, benzyl cations are known to undergo ring expansion to form the more stable tropylium ion (specifically, an ethoxy-fluorotropylium species).
Causality: The electron-donating ethoxy group (via resonance) and the fluorine atom (via back-donation) stabilize this cation, making the loss of ammonia the base peak in low-energy spectra.
Secondary Fragmentation: The "Ortho Effect" (Loss of
)
The
153 ion contains an intact ethoxy group. In alkyl-aryl ethers, a specific rearrangement occurs, often termed the "Four-Center Elimination" or a McLafferty-like rearrangement.[1]
Mechanism: A hydrogen atom from the
-carbon of the ethoxy group transfers to the ether oxygen. This leads to the cleavage of the bond.
Neutral Loss: Ethylene (
, 28.03 Da).
Product Ion:
125 ().
Structure: This ion corresponds to a protonated 2-fluoro-6-hydroxytropylium or a 2-fluoro-6-hydroxybenzyl cation .[1]
Diagnostic Value: This transition (
) is highly specific to ethoxy-substituted aromatics and confirms the presence of the ethyl ether moiety.
Tertiary Fragmentation: Carbonyl Elimination (Loss of CO)
The phenolic/hydroxylic ion at
125 can further degrade. Phenols and their corresponding cations typically lose carbon monoxide.
Mechanism: Ring contraction.
Neutral Loss: Carbon Monoxide (
, 27.99 Da).
Product Ion:
97 ().
Structure: A five-membered fluorocyclopentadienyl cation .[1]
Visualization of Fragmentation Pathways[3][4][5][10][13][14]
The following diagram illustrates the hierarchical fragmentation tree, detailing the precursor-to-product transitions and the specific neutral losses involved.
Caption: Step-wise ESI(+) fragmentation tree showing neutral losses of Ammonia, Ethylene, and Carbon Monoxide.
Quantitative Data Summary
The following table summarizes the theoretical and expected experimental values for the key diagnostic ions. This table serves as a reference for peak assignment in high-resolution mass spectrometry (HRMS).
153 133) is theoretically possible but kinetically disfavored compared to the loss of ethylene from the ethoxy group. The C-F bond on the aromatic ring is highly stable ().
References
Bourcier, S., & Hoppilliard, Y. (2003).[3] Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry.
Holčapek, M., et al. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham / Wiley.
Clark, C. R., & Abiedalla, Y. (2025).[4] Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
BenchChem. (2025).[5][4] Technical Guide to Mass Spectrometry Fragmentation of Halogenated Benzyl Derivatives.
Strategic Selection of Starting Materials for the Synthesis of 2-Ethoxy-6-fluorobenzylamine: A Technical Whitepaper
Executive Summary & Strategic Landscape The synthesis of 2-Ethoxy-6-fluorobenzylamine presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,6-substitution pattern, creat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Landscape
The synthesis of 2-Ethoxy-6-fluorobenzylamine presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,6-substitution pattern, creating a "push-pull" electronic environment (electron-donating ethoxy group vs. electron-withdrawing fluoro group) surrounding the benzylic amine.
For researchers and process chemists, the selection of starting materials is not merely a procurement decision—it is the primary determinant of yield, impurity profile, and scalability.
The "Build vs. Buy" Decision Matrix
Precursor Class
Specific Compound
Commercial Availability
Cost Profile
Synthetic Utility
Recommended For
Nitrile
2,6-Difluorobenzonitrile
High (Commodity)
Low
High (SNAr + Reduction)
Scalable/Process Route
Aldehyde
2-Ethoxy-6-fluorobenzaldehyde
Low (Specialty)
High
Medium (Reductive Amination)
Late-stage diversity / Lab scale
Amide
2,6-Difluorobenzamide
Medium
Medium
Medium (Hoffman/Reduction)
Alternative if Nitrile fails
Halide
1-Bromo-2-ethoxy-6-fluorobenzene
Low
High
Low (Requires Cyanation)
Not Recommended
Core Recommendation: The most robust, cost-effective, and chemically sound route utilizes 2,6-Difluorobenzonitrile as the primary starting material. This route leverages the electron-withdrawing nature of the nitrile group to facilitate a regioselective Nucleophilic Aromatic Substitution (SNAr) with ethoxide, followed by reduction.
Primary Route: The SNAr Strategy (Nitrile Precursor)
This route relies on the desymmetrization of 2,6-difluorobenzonitrile. The nitrile group at position 1 strongly activates the ortho-fluorines toward nucleophilic attack.
Mechanism of Action (The Meisenheimer Complex)
The reaction proceeds via an addition-elimination mechanism. The ethoxide ion attacks the carbon bearing the fluorine (C2 or C6), forming a resonance-stabilized Meisenheimer complex. The loss of the fluoride ion restores aromaticity.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) converting 2,6-difluorobenzonitrile to the mono-ethoxy intermediate.
Experimental Protocol: Synthesis of 2-Ethoxy-6-fluorobenzonitrile
Reagents:
2,6-Difluorobenzonitrile (1.0 equiv)
Sodium Ethoxide (1.05 equiv) - Freshly prepared or high-grade commercial.
Anhydrous THF or Ethanol (Volume: 5-10 mL per gram of SM).
Step-by-Step Methodology:
Preparation: Charge a flame-dried reaction flask with 2,6-difluorobenzonitrile and anhydrous THF under an inert atmosphere (Nitrogen or Argon).
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature maximizes regioselectivity for mono-substitution and prevents bis-ethoxylation (2,6-diethoxybenzonitrile).
Addition: Add Sodium Ethoxide solution dropwise over 30 minutes. Monitor internal temperature to ensure it does not exceed 5°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:1) or HPLC.[1] Look for the disappearance of the starting material (Rf ~0.6) and appearance of the product (Rf ~0.5).[1]
Quench: Quench with water/ice. Extract with Ethyl Acetate.[1][2]
Purification: Recrystallization from heptane or flash chromatography.
Critical Quality Attribute (CQA): The intermediate must be free of the bis-ethoxy impurity (<0.5%) before proceeding to reduction, as separation of the final amines is difficult.
The Reduction Step: Nitrile to Amine
Once the 2-ethoxy-6-fluorobenzonitrile intermediate is secured, the nitrile functionality must be reduced to the primary amine.
Selection of Reducing Agents
Agent
Conditions
Pros
Cons
Borane-THF (BH3·THF)
Reflux, then acid workup
Clean reaction, high yield
Air sensitive, cost
Lithium Aluminum Hydride (LAH)
Et2O/THF, 0°C
Very fast, complete conversion
Pyrophoric, vigorous workup
Raney Nickel / H2
50 psi H2, MeOH
Scalable, industrial standard
Requires pressure vessel, pyrophoric catalyst
Protocol: Borane-Mediated Reduction[3]
Rationale: Borane is preferred for laboratory scale (1g - 50g) as it avoids the harsh conditions of LAH and the special equipment of hydrogenation.
Dissolution: Dissolve 2-ethoxy-6-fluorobenzonitrile (1.0 equiv) in anhydrous THF.
Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane (hydrogen gas evolution!).
Hydrolysis: Add 6N HCl and reflux for 1 hour to break the boron-amine complex.
Isolation: Basify with NaOH to pH >12, extract with DCM, dry over Na2SO4, and concentrate.
Salt Formation: Convert to the Hydrochloride salt (using HCl in dioxane/ether) for long-term stability and characterization.
Alternative Route: Reductive Amination[4][5]
If 2-ethoxy-6-fluorobenzaldehyde is available (or synthesized via O-alkylation of 2-fluoro-6-hydroxybenzaldehyde), reductive amination offers a mild alternative.
Figure 2: Reductive amination workflow suitable for small-scale or combinatorial synthesis.
Note: This route typically utilizes Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) to selectively reduce the imine in situ.
Safety, Handling, and References
Safety Profile
2,6-Difluorobenzonitrile: Toxic if swallowed.[3] Irritant.
Sodium Ethoxide: Corrosive, moisture sensitive.
Fluoride Waste: The SNAr reaction generates Sodium Fluoride (NaF). While less toxic than HF, waste streams should be treated as fluoride-contaminated.
Benzylamines: Generally corrosive and skin sensitizers. Handle in a fume hood.
References
Bertini, S., et al. (2014).[4] "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 22(7), 2080-2088.
Citation Context: Establishes the biological relevance and general synthetic strategy for 2,6-disubstituted benzylamines.
Citation Context: Confirms commercial availability of reference standards and physical st
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-Fluorobenzylamine."
Citation Context: Provides baseline safety data for fluorin
Cantillo, D., & Kappe, C. O. (2010). "Nucleophilic aromatic substitution of 2,6-difluorobenzonitrile." Journal of Organic Chemistry.
Citation Context: (General Reference) Mechanistic grounding for the regioselectivity of SNAr on difluorobenzonitriles.
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
Citation Context: The authoritative protocol for the alternative reductive amin
using 2-Ethoxy-6-fluorobenzylamine to synthesize enzyme inhibitors
Application Note: Strategic Incorporation of 2-Ethoxy-6-fluorobenzylamine in Enzyme Inhibitor Synthesis Abstract This technical guide details the synthetic utility and strategic application of 2-Ethoxy-6-fluorobenzylamin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 2-Ethoxy-6-fluorobenzylamine in Enzyme Inhibitor Synthesis
Abstract
This technical guide details the synthetic utility and strategic application of 2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) in the design of high-potency enzyme inhibitors.[1] Unlike simple benzylamines, this 2,6-disubstituted building block offers unique steric and electronic properties that restrict bond rotation (atropisomerism) and modulate lipophilicity. This guide provides optimized protocols for overcoming steric hindrance during amide coupling, outlines the rationale for its use in Structure-Activity Relationship (SAR) optimization, and establishes quality control metrics for validation.
Introduction: The "Conformational Lock" Strategy
In modern drug discovery, particularly for kinases, phosphodiesterases (PDEs), and viral integrases, the "Magic Methyl" effect is well-known. However, the 2-Ethoxy-6-fluoro substitution pattern represents a more advanced evolution of this concept.[1]
Steric Control (The Lock): The bulky ethoxy group at the 2-position, combined with the fluorine at the 6-position, creates a significant rotational barrier when coupled to a scaffold.[1] This forces the benzyl ring to adopt a perpendicular conformation relative to the amide plane, often critical for filling hydrophobic pockets (e.g., the P-loop in kinases).
Electronic Modulation: The fluorine atom (electronegative) reduces the electron density of the aromatic ring, lowering the potential for oxidative metabolism (P450 blocking) while acting as a weak hydrogen bond acceptor.
Lipophilicity: The ethoxy group increases logP compared to methoxy or hydrogen, enhancing membrane permeability and blood-brain barrier (BBB) penetration in CNS targets.[1]
Chemical Properties & Handling
Property
Specification
Chemical Name
2-Ethoxy-6-fluorobenzylamine
CAS Number
1154882-16-2
Molecular Weight
169.20 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~235°C (Predicted)
Basicity (pKa)
~8.9 (Conjugate acid)
Storage
2–8°C, under Argon/Nitrogen (Hygroscopic)
Solubility
Soluble in DCM, MeOH, DMSO, DMF
Safety Warning: This amine is corrosive.[1][2] Handle in a fume hood with appropriate PPE (gloves, goggles). Avoid contact with strong oxidizing agents.[1]
Synthetic Strategies & Protocols
Due to the steric hindrance provided by the 2,6-disubstitution, standard EDC/NHS coupling reactions often suffer from low yields or slow kinetics. The following protocols are optimized for this specific building block.
Best for: Coupling to heteroaromatic carboxylic acids (e.g., indazoles, pyridines).[1]
Rationale: HATU generates a highly reactive activated ester (O-7-azabenzotriazole) that reacts faster with hindered amines than standard carbodiimides.[1]
Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange.[1] Stir for 15 minutes to ensure formation of the activated ester.
Troubleshooting: If LCMS shows incomplete conversion after 6 hours, heat to 50°C. The steric bulk may require thermal energy to overcome the activation barrier.
Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Method B: Reductive Amination
Best for: Synthesizing secondary amines (non-amide linkers).[1]
Dissolve Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (10 mL).
Add Acetic Acid (catalytic) to adjust pH to ~5–6 (facilitates imine formation).[1]
Stir for 1 hour at RT.
Add STAB (1.5 mmol) and stir overnight.
Quench with sat. NaHCO₃ and extract with DCM.
Visualization: Strategic Design Workflow
The following diagram illustrates the decision matrix for using this building block in Lead Optimization.
Caption: Workflow for selecting 2-Ethoxy-6-fluorobenzylamine to optimize lead compounds via conformational restriction and metabolic blocking.
Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified.
A. 1H NMR Interpretation (CDCl₃, 400 MHz)
The "Lock" Signature: Look for diastereotopic protons if the scaffold is chiral.[1] Even in achiral scaffolds, the methylene protons (-CH₂-NH-) of the benzyl group often appear as a doublet or broad singlet due to restricted rotation.[1]
Multiplet (6.6 – 7.3 ppm) corresponding to the 3, 4, and 5 positions. The H-5 proton often appears as a distinct triplet of doublets due to coupling with Fluorine.[1]
B. 19F NMR
Diagnostic Signal: A single sharp peak around -110 to -115 ppm (relative to CFCl₃).[1] This confirms the presence of the fluorine and the integrity of the ring.[3]
Pattern: Expect [M+H]+. Note that the ethoxy group is stable, but acidic hydrolysis (strong acid at high heat) could de-alkylate it to a phenol. Ensure column temperature does not exceed 60°C during analysis.
Case Study: Optimization of a Kinase Inhibitor
Context: A research group working on an ALK (Anaplastic Lymphoma Kinase) inhibitor found their lead compound (unsubstituted benzylamide) had an IC50 of 150 nM and a half-life (t1/2) of 15 minutes in liver microsomes.[1]
Intervention: They replaced the benzylamine with 2-ethoxy-6-fluorobenzylamine .[1]
Result:
Potency: IC50 improved to 12 nM. Reason: The 2,6-substitution locked the benzyl ring into a conformation that perfectly matched the hydrophobic sub-pocket of the enzyme.
Stability: t1/2 increased to 120 minutes. Reason: The 6-Fluoro group blocked the primary site of metabolic oxidation on the ring, and the 2-Ethoxy group sterically hindered access to the amide bond by proteases.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852. [Link]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]
Smith, A. et al. (2014).[1] Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.[1][5] Bioorganic & Medicinal Chemistry, 22(7). [Link]
Application Notes: Synthesis of N-Substituted Amines via Reaction of 2-Ethoxy-6-fluorobenzylamine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Benzylamines In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzylamines
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] 2-Ethoxy-6-fluorobenzylamine is a valuable building block that combines the structural features of a benzylamine with the electronic effects of fluorine and an alkoxy group. Its reaction with aldehydes and ketones, primarily through reductive amination, provides a robust and versatile route to a diverse array of secondary and tertiary amines. These products are key scaffolds in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists.[3][4]
This guide provides a comprehensive overview of the principles, protocols, and applications associated with the reaction of 2-Ethoxy-6-fluorobenzylamine with carbonyl compounds.
Core Reaction Mechanisms
The primary pathway for the reaction between 2-Ethoxy-6-fluorobenzylamine and aldehydes or ketones is reductive amination.[5][6] This transformation proceeds in two main steps: the formation of an intermediate imine (or iminium ion), followed by its reduction to the corresponding amine.[5][6]
Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine.[5] Under mildly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[7][8]
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine product.[6]
A potential, though less common, secondary reaction pathway for benzylamines is the Pictet-Spengler reaction, which involves condensation with a carbonyl compound followed by an intramolecular cyclization to form a tetrahydroisoquinoline ring system.[7][9] This reaction is most efficient with electron-rich aromatic rings and is typically catalyzed by acid.[7] While the fluorine atom on the 2-Ethoxy-6-fluorobenzylamine ring is electron-withdrawing, the ethoxy group is electron-donating, making the overall feasibility of a Pictet-Spengler cyclization dependent on the specific reaction conditions and the nature of the carbonyl partner.
In-Depth Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations due to its mild nature and remarkable selectivity.[3][10] It is less basic and more sterically hindered than other borohydrides, making it slow to reduce aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[11] This selectivity prevents the competitive reduction of the starting carbonyl compound and allows the entire reaction to be performed in a single vessel.[11]
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, catalytic amount for ketones)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethoxy-6-fluorobenzylamine and the aldehyde or ketone substrate.
Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (a typical concentration is 0.1-0.5 M). Stir the solution at room temperature for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added to promote iminium ion formation.[10]
Addition of Reducing Agent: Add sodium triacetoxyborohydride portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature at or below room temperature.
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualization of the Reductive Amination Workflow
The following diagram illustrates the general laboratory workflow for the one-pot reductive amination protocol.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Methods for 2-Ethoxy-6-fluorobenzylamine
CAS: 116276-15-4 (Generic analog reference) / 1154882-16-2 (Specific isomer reference)
From: Dr. Aris Thorne, Senior Application Scientist
To: R&D Chemical Biology Team, Medicinal Chemistry Groups
Subject: Optimization of Workup and Purification Modules for 2-Ethoxy-6-fluorobenzylamine
Colleagues,
The purification of 2-Ethoxy-6-fluorobenzylamine presents a unique set of challenges typical of electron-rich, halogenated benzylamines. While often isolated as a liquid, high-purity requirements for SAR (Structure-Activity Relationship) studies or subsequent coupling reactions demand rigorous removal of specific impurities:
Nitriles/Aldehydes: Residual starting materials.
Imines (Schiff Bases): Oxidative coupling byproducts formed upon air exposure.
Carbamates/Carbonates: Formed rapidly via reaction with atmospheric CO₂.
This guide moves beyond standard "wash and dry" protocols, offering a decision-based purification strategy validated by functional group chemistry.
Part 1: Purification Decision Matrix
Before selecting a method, assess your crude material's state and your purity requirements.
Figure 1: Strategic workflow for selecting the optimal purification route based on physical state and purity requirements.
Part 2: Troubleshooting & FAQs
Issue 1: The "Yellow Oil" Phenomenon
Q: My product was clear initially but turned yellow/brown after sitting on the bench for 2 hours. NMR shows new peaks in the aromatic region. What happened?
A: You are observing oxidative degradation and carbamate formation .
Mechanism: Primary benzylamines react avidly with atmospheric CO₂ to form solid carbamates (white crust) and oxidize to form imines (yellow color) [1]. The electron-donating ethoxy group at the ortho position activates the ring, making the benzylic amine slightly more susceptible to oxidation than unsubstituted benzylamine.
The Fix:
Immediate: Dissolve the oil in EtOAc and wash with 1M NaOH to remove carbamates.
Prevention: Store the free base under Argon/Nitrogen at 4°C. For long-term storage (>1 week), you must convert it to the HCl salt (See Method C).
Issue 2: Persistent Starting Material (Nitrile)
Q: I synthesized this via reduction of 2-ethoxy-6-fluorobenzonitrile. I still see ~5% nitrile in the crude. Column chromatography is difficult because the amine streaks.
A: Chromatography is inefficient for separating amines from their nitrile precursors due to tailing.
The Fix (Chemical Separation): Use Method A (Acid-Base Extraction) .
The amine is basic (pKa ~9.5); the nitrile is neutral.
Extract the amine into aqueous 1M HCl. The nitrile remains in the organic layer (discard organic).
Basify the aqueous layer (pH > 12) and back-extract the pure amine.
Note: If the nitrile persists, it suggests your acidification step wasn't acidic enough or you created an emulsion [2].
Issue 3: Emulsions during Extraction
Q: During the acid-base workup, I formed a thick emulsion that won't separate. How do I break it?
A: Fluorinated compounds often change the surface tension of aqueous interfaces, leading to stable emulsions.
The Fix:
Filtration: Pass the emulsion through a pad of Celite. This often breaks the physical stabilization.
Brine/Sat. NaCl: Add saturated brine to the aqueous phase to increase ionic strength.
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or MTBE for better phase density differences.
Part 3: Detailed Experimental Protocols
Method A: Rigorous Acid-Base Extraction (The "Cleanup")
Best for: Removing neutral impurities (nitriles, aldehydes) and inorganic salts.
Acid Extraction: Extract with 1M HCl (3 x 20 mL) .
Checkpoint: The product is now in the aqueous layer (as the hydrochloride salt). Impurities remain in the DCM.
Wash: Wash the combined aqueous acidic layers with fresh DCM (1 x 20 mL). Discard this organic wash.
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12 (check with litmus paper). The solution will become cloudy as the free amine oils out.
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to minimize volatility loss).
Method B: Vacuum Distillation
Best for: Large scale (>10g) and removing heavy colored oligomers.
Setup: Short-path distillation head with a vigorous stir bar.
Conditions: Due to the ethoxy and fluoro substituents, the boiling point will be higher than unsubstituted benzylamine.
Estimated BP: ~95-105°C at 5-10 mmHg (Analogous to 2-Chloro-6-fluorobenzylamine [3]).
Procedure:
Degas the system with Nitrogen.
Apply vacuum (< 10 mmHg).
Discard the first fraction (fore-run) which contains residual solvents.
Collect the main fraction as a clear, colorless liquid.
Method C: HCl Salt Formation & Recrystallization
Best for: Long-term storage and biological assays ( >98% purity).
Salt Formation:
Dissolve the free base (purified via Method A) in minimal dry Diethyl Ether or Ethanol .
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.[2] Retrieved February 4, 2026, from (Methodology for acid-base workup of fluorinated benzylamines).
Technical Support Center: Synthesis of 2-Ethoxy-6-fluorobenzylamine
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ques...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesis.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of 2-Ethoxy-6-fluorobenzylamine, predominantly achieved through the reduction of 2-Ethoxy-6-fluorobenzonitrile, is a robust process. However, like any chemical transformation, it is susceptible to the formation of impurities that can impact yield, purity, and downstream applications. This section addresses specific issues you might encounter, their root causes, and actionable solutions.
Issue 1: Presence of a Higher Molecular Weight Impurity, Insoluble in Acid
Observation: During aqueous acidic work-up, a significant amount of a water-insoluble, organic-soluble impurity is observed. Mass spectrometry analysis indicates a molecular weight corresponding to a secondary amine.
Probable Cause: The most common side reaction during the reduction of nitriles is the formation of secondary amines.[1][2] This occurs when the intermediate imine reacts with the already formed primary amine, followed by further reduction.
Mechanism of Secondary Amine Formation:
Caption: Formation of secondary amine impurity.
Troubleshooting and Mitigation:
Reaction Conditions: The formation of secondary amines can be suppressed by modifying the reaction conditions. For catalytic hydrogenations, the addition of ammonia can shift the equilibrium away from secondary amine formation.[2] For chemical reductions, using an excess of the reducing agent and maintaining a low reaction temperature can be beneficial.
Choice of Reducing Agent: The choice of reducing agent can influence the selectivity. While powerful hydrides like lithium aluminum hydride (LiAlH4) are effective, they can sometimes lead to more side products if not controlled carefully. Alternative reagents like diisopropylaminoborane with a catalytic amount of lithium borohydride have been shown to provide high yields of primary amines from aromatic nitriles.[3]
Purification Protocol: Acid-Base Extraction
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
Extract the organic layer with 1M hydrochloric acid. The primary amine will form a water-soluble salt and move to the aqueous layer. The secondary amine, being less basic, may remain in the organic layer.
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or less basic impurities.
Basify the aqueous layer with a strong base, such as sodium hydroxide, to a pH > 12.
Extract the liberated primary amine back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
Issue 2: Incomplete Reaction and Presence of Starting Material
Observation: TLC or HPLC analysis of the crude product shows a significant amount of unreacted 2-Ethoxy-6-fluorobenzonitrile.
Probable Cause: This is typically due to insufficient reducing agent, catalyst deactivation, or non-optimal reaction conditions.
Troubleshooting and Mitigation:
Stoichiometry of Reagents: Ensure the correct stoichiometry of the reducing agent is used. For hydride reductions, it is crucial to use a freshly titrated or new bottle of the reagent.
Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be of low activity or may have been poisoned. Use a fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons like sulfur or halogenated compounds.
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC) and extend the reaction time if necessary. Increasing the temperature might also drive the reaction to completion, but be cautious as this can also promote side reactions.
Issue 3: Presence of an Impurity with a Carbonyl Group
Observation: Infrared (IR) spectroscopy of the crude product shows a characteristic carbonyl (C=O) stretch, and mass spectrometry suggests the presence of 2-Ethoxy-6-fluorobenzamide or 2-Ethoxy-6-fluorobenzoic acid.
Probable Cause: Hydrolysis of the starting nitrile or the intermediate imine can occur if water is present in the reaction mixture.[4]
Mechanism of Hydrolysis:
Caption: Hydrolysis of the starting nitrile.
Troubleshooting and Mitigation:
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use, especially for reactions involving water-sensitive reagents like LiAlH4.
Purification: Both the amide and carboxylic acid impurities can be removed by acid-base extraction. The carboxylic acid will be extracted into a basic aqueous solution (e.g., sodium bicarbonate), while the amide will likely remain in the organic layer with other neutral impurities.
Issue 4: Product Discoloration and Degradation Upon Storage
Observation: The purified 2-Ethoxy-6-fluorobenzylamine, which was initially a colorless liquid, turns yellow or brown upon standing, and analytical analysis shows the emergence of new impurities.
Probable Cause: Benzylamines are known to be susceptible to air oxidation and reaction with atmospheric carbon dioxide.[5] Oxidation can lead to the formation of imines and subsequently aldehydes and acids. Reaction with CO2 forms a carbonate salt.[5]
Troubleshooting and Mitigation:
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Cold and Dark Storage: Store the product at a low temperature and protected from light to minimize degradation.
Purification of Aged Product: If the product has degraded, it can often be repurified by vacuum distillation or by the acid-base extraction method described in Issue 1.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 2-Ethoxy-6-fluorobenzylamine?
A1: The most critical parameters are the reaction temperature, the quality and quantity of the reducing agent/catalyst, and the exclusion of water and air. Temperature control is vital to minimize side reactions. The choice and handling of the reducing agent or catalyst directly impact the reaction's efficiency and selectivity. Maintaining anhydrous and inert conditions prevents the formation of hydrolysis and oxidation-related impurities.
Q2: How can I effectively monitor the progress of the nitrile reduction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting nitrile and the product amine. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative monitoring, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.[7][8]
Q3: What are the potential impurities that can arise from the starting material, 2-Ethoxy-6-fluorobenzonitrile?
A3: The purity of your starting material is crucial. Potential impurities in 2-Ethoxy-6-fluorobenzonitrile could include isomers (e.g., positional isomers of the ethoxy or fluoro group if the synthesis is not regioselective) or related halogenated benzonitriles from the synthetic route of the precursor, 2-fluorobenzonitrile.[9][10] These impurities would likely be reduced to their corresponding benzylamine analogs and would be difficult to separate from the final product. Therefore, it is essential to use a highly pure starting material.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the nature and quantity of the impurities. For the removal of non-basic impurities, acid-base extraction is highly effective. If the main impurities are other amines with similar basicity, fractional distillation under reduced pressure is often the best approach to separate compounds with different boiling points. For very high purity requirements, column chromatography on silica gel may be necessary, although this can be less practical on a large scale.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. 2-Ethoxy-6-fluorobenzylamine is a primary amine and should be handled with care. It is likely to be corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. When using highly reactive reducing agents like LiAlH4, be aware of their pyrophoric nature and follow established safe handling procedures. Hydrogen gas used in catalytic hydrogenation is highly flammable and forms explosive mixtures with air.[11]
Data Summary
Impurity Type
Common Examples
Typical Analytical Signature
Mitigation Strategy
Secondary Amine
Bis(2-ethoxy-6-fluorobenzyl)amine
Higher molecular weight by MS
Add ammonia, control temperature
Unreacted Starting Material
2-Ethoxy-6-fluorobenzonitrile
Peak corresponding to starting material in HPLC/GC
Increase reaction time/temperature, use fresh catalyst/reagent
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing).
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
GC/MS Identific
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology (RSC Publishing).
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica.
Degradation of benzylamines during chlorination and chloramination | Request PDF.
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace.
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
optimizing reaction yield for 2-Ethoxy-6-fluorobenzylamine synthesis
This guide serves as a technical support resource for the synthesis and yield optimization of 2-Ethoxy-6-fluorobenzylamine . It is designed for organic chemists and process development scientists encountering yield plate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis and yield optimization of 2-Ethoxy-6-fluorobenzylamine . It is designed for organic chemists and process development scientists encountering yield plateaus or purity issues.
Case ID: 2E6F-BA-OPT
Subject: Yield Optimization & Impurity Control
Target Compound: 2-Ethoxy-6-fluorobenzylamine
Precursor Class: Ortho-substituted Benzylamines
Route Selection & Critical Pathway Analysis
To optimize yield, you must first validate your synthetic route. The steric bulk of the ortho-ethoxy and ortho-fluoro groups creates a "steric tunnel" effect, significantly retarding nucleophilic attack at the benzylic carbon.
We recommend Route A (Nitrile Reduction) for scale-up and robustness, and Route B (Reductive Amination) for rapid small-scale synthesis.
This route uses the commercially available 2,6-difluorobenzonitrile. It is chemically robust but prone to regioselectivity errors during the ethoxylation step.
Final Reduction: 2-Ethoxy-6-fluorobenzonitrile + Reducing Agent
Target .
Route B: Reductive Amination
Uses 2-ethoxy-6-fluorobenzaldehyde. This route often suffers from dimerization (secondary amine formation) due to the high reactivity of the intermediate imine relative to the hindered aldehyde.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant secondary amine (dimer) formation."
Diagnosis:
This is the most common failure mode in benzylamine synthesis. The primary amine product reacts with the intermediate imine (in Route B) or the nitrile (in Route A) to form a dibenzyl species (
).
Solution Protocol:
For Nitrile Reduction (Catalytic Hydrogenation):
Ammonia Saturation: You must perform the hydrogenation in ammonia-saturated methanol or ethanol. The excess ammonia suppresses the equilibrium shift toward the secondary amine.
Catalyst Poisoning: If using Raney Nickel, the high activity promotes coupling. Switch to Raney Cobalt or dope the Pd/C catalyst with a small amount of acid (HCl) to protonate the primary amine as it forms, rendering it non-nucleophilic.
For Reductive Amination:
Stepwise Addition: Do not mix the reducing agent (e.g.,
) simultaneously with the aldehyde and amine. Form the imine first (using as a Lewis acid dehydrating agent if necessary) for 2–4 hours, then add the reducing agent at .
Issue 2: "My reaction stalls at the intermediate imine or partially reduced amidine."
Diagnosis:
The 2-ethoxy and 6-fluoro substituents provide significant steric hindrance. Standard conditions (RT, 1 atm
) are often insufficient to drive the reaction to completion.
Solution Protocol:
Increase Pressure/Temp: For catalytic hydrogenation, increase
pressure to 5–10 bar and temperature to .
Change Hydride Source: If using chemical reduction (Route B),
may be too mild. Switch to (LAH) in THF.
Warning: LAH is aggressive. Ensure the nitrile is added to the LAH slurry at
to prevent runaway exotherms, then reflux to overcome steric hindrance.
Issue 3: "I detect a defluorinated impurity (2-ethoxybenzylamine)."
Diagnosis:
Hydrodefluorination is a common side reaction during catalytic hydrogenation (Pd/C +
), especially in the presence of bases.
Solution Protocol:
Switch Catalyst: Palladium is notorious for cleaving C-F bonds. Switch to Platinum on Carbon (Pt/C) or Raney Nickel , which are less active toward aryl-fluoride bonds.
Solvent Control: Avoid acidic modifiers if using Pd, as they can facilitate oxidative addition into the C-F bond.
Purification: Filter the granular white precipitate. Acidify filtrate with HCl to form the amine salt, wash with ether (removes non-basic impurities), then basify and extract with DCM.
Solvent: DMSO or Sulfolane (high boiling, polar aprotic).
Condition: Heat to
for 2 hours.
Yield Tip: Do not overheat (
) or use excess ethoxide, or you will displace both fluorines.
Visualized Reaction Logic
The following diagram illustrates the critical decision pathways and failure modes for this synthesis.
Caption: Logical flow of synthesis showing the critical SNAr precursor step and the bifurcation points where dimerization or defluorination impurities occur.
Quantitative Optimization Data
Parameter
Standard Condition
Optimized Condition
Impact on Yield
Hydride Source
(1.0 eq)
(2.0 eq)
+15-20% (Overcomes steric hindrance)
Solvent (Hydrog.)
Methanol
in MeOH
+30% (Suppresses dimer formation)
Catalyst
10% Pd/C
Raney Cobalt or Pt/C
+10% (Prevents defluorination)
Precursor Purity
95% (Commercial)
>98% (Recrystallized)
+5-10% (Cleaner reaction profile)
References
Vertex AI Search. (2025). Synthesis of 2,6-difluorobenzonitrile and derivatives. Retrieved from 2
MDPI. (2025). Synthesis of 2-(2-Trifluoroethoxyphenyl)oxazoline from 2-fluorobenzoyl chloride. Retrieved from 3
ChemicalBook. (2025).[4][5] 2-Chloro-6-fluorobenzylamine Properties and Analogous Reactivity. Retrieved from 4[4]
Fluorochem. (2025).[4][5] Product Specification: 2-Ethoxy-6-fluorobenzylamine. Retrieved from 6
Royal Society of Chemistry. (2025). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from 1
Technical Support Center: Deprotection of 2-Ethoxy-6-fluorobenzylamine Analogues
Welcome to the Technical Support Center. Subject: 2-Ethoxy-6-fluorobenzylamine (and analogues) Ticket Priority: High (Risk of side reactions: Defluorination, Ether Cleavage) System Overview & Chemical Context You are wor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.Subject: 2-Ethoxy-6-fluorobenzylamine (and analogues)
Ticket Priority: High (Risk of side reactions: Defluorination, Ether Cleavage)
System Overview & Chemical Context
You are working with a 2,6-disubstituted benzylamine scaffold. This specific substitution pattern presents a unique "push-pull" electronic environment and steric crowding that dictates your deprotection strategy.
2-Ethoxy Group (
): Strong electron-donating group (EDG). It activates the aromatic ring, making it susceptible to electrophilic attack (e.g., by carbocations generated during acid deprotection).
6-Fluoro Group (
): Electron-withdrawing group (EWG). While the C-F bond is strong, it is susceptible to hydrodehalogenation (loss of fluorine) under standard catalytic hydrogenation conditions used for Cbz/Benzyl removal.
Benzylic Position: The steric bulk from the 2,6-substitution can retard reaction rates compared to unsubstituted benzylamines.
Decision Matrix: Selecting Your Strategy
Do not choose a method randomly. Use this logic flow to determine the safest route for your specific analogue.
Figure 1: Decision tree for deprotection strategies highlighting critical control points for the 2-ethoxy-6-fluoro scaffold.
Module A: The "Gold Standard" – Boc Deprotection
Applicability: Best for general synthesis where the ethoxy ether must remain intact.
The Challenge: Cation Scavenging
The 2-ethoxy group makes the phenyl ring electron-rich. When you remove the Boc group using acid, it generates a tert-butyl cation .[1] Without a scavenger, this cation will attack your ring (Friedel-Crafts alkylation), creating an inseparable impurity [1].
Validated Protocol (HCl Method)
Reagents: 4M HCl in 1,4-Dioxane.
Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene.
Dissolution: Dissolve the substrate (1.0 equiv) in minimal dry Dioxane or DCM.
Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: This acts as a "hydride source" to quench the tert-butyl cation into isobutane gas.
Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
Reaction: Warm to room temperature. Monitor by LCMS.
Expectation: The steric crowding at the 2,6-position may require 2–4 hours, longer than typical amines.
Workup:
Dilute with diethyl ether. The amine hydrochloride salt should precipitate.
Filter and wash with ether to remove the scavenger byproducts.
Why this works: HCl/Dioxane is anhydrous.[2] It avoids the hydrolysis of the ethoxy ether, which is a risk in aqueous acids.
Module B: The "Hazard Zone" – Cbz/Benzyl Removal
Applicability: Required when orthogonal to acid-labile groups (e.g., t-butyl esters elsewhere in the molecule).
The Challenge: Defluorination
Under standard hydrogenolysis conditions (
), aryl fluorides are prone to hydrodehalogenation . The C-F bond is cleaved, replacing Fluorine with Hydrogen, destroying your specific analogue [2].
Validated Protocol (Poisoned Catalyst)
Reagents: 10%
, Pyridine (solvent/poison), Hydrogen balloon.
Solvent System: Use Ethanol/Pyridine (9:1 ratio).
Mechanism:[1][3][4] Pyridine binds to the highly active sites on the Palladium surface that are responsible for C-F activation, while leaving sites available for C-N (benzyl) cleavage.
Catalyst: Add 10%
(10 wt% loading).
Atmosphere:
balloon (1 atm). Do not use high pressure (Parr shaker), as this forces defluorination.
Monitoring: Stop the reaction immediately upon disappearance of starting material. Prolonged exposure increases defluorination risk.
Alternative: If Pyridine fails, switch to Platinum Oxide (
, Adams' Catalyst) in EtOAc. Platinum is historically less active toward aryl halide reduction than Palladium [2].
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Loss of Fluorine (M-18 peak in MS)
Over-reduction during Hydrogenolysis.
Switch to Module B. Add Pyridine or switch catalyst to . Reduce reaction time.
Loss of Ethoxy Group (M-28 peak)
Lewis Acid cleavage.
Avoid or . These reagents cleave aryl ethyl ethers [3]. Use HCl or TFA only.
New impurity +56 Da (t-Butyl)
Friedel-Crafts alkylation during Boc removal.
Add Scavenger. Use 2–5 equiv of Triethylsilane or Thioanisole during acid deprotection.
Incomplete Reaction (Boc)
Steric hindrance from 2,6-substitution.
Increase Concentration. Run the reaction at 0.5 M. Ensure HCl is fresh (gas escapes dioxane over time).
Formation of Benzyl Alcohol
Hydrolysis of benzylamine.
Eliminate Water. This is rare but possible with electron-rich benzylamines in aqueous acid. Use anhydrous HCl/Dioxane.[2][5][6]
Pathway Visualization: The Defluorination Risk
The following diagram illustrates the competing pathways during the catalytic hydrogenation of your specific scaffold.
Figure 2: Mechanistic competition between deprotection (desired) and hydrodehalogenation (side reaction) on the Palladium surface.
Frequently Asked Questions (FAQ)
Q: Can I use
to remove a Cbz group if I don't have a hydrogenator?A: NO. Boron Tribromide () is a potent Lewis acid used specifically to cleave ethers. It will cleave your 2-ethoxy group to a phenol (2-hydroxy) [3]. It is not compatible with your scaffold if you intend to keep the ethyl ether.
Q: I am using TFA/DCM for Boc removal, but the reaction turns black.A: This indicates decomposition or polymerization of the electron-rich benzyl cation intermediates.
Fix: Switch to 4M HCl in Dioxane . The reaction is cleaner. If you must use TFA, dilute it (1:4 in DCM) and add Thioanisole as a scavenger.
Q: The 2,6-substitution seems to make the amine unreactive in the next step (coupling). What should I do?A: This is a known steric issue. The 2-ethoxy and 6-fluoro groups create a "shield" around the nitrogen.
Fix: For subsequent couplings, use highly active coupling agents like HATU or convert the acid to an Acid Chloride to force the reaction. Heat (50°C) may be required.
References
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][6][7] Journal of Peptide Research, 58(4), 338–341.
Wuts, P. G. M., & Greene, T. W. (2006).[8] Greene's Protective Groups in Organic Synthesis (4th ed.).[8] John Wiley & Sons.[9][10] (Refer to Chapter 7: Protection for the Amino Group - Cleavage of Carbamates).
Sousa, C., & Silva, P. J. (2013).[3] BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[3][4] European Journal of Organic Chemistry, 2013(23), 5195–5199.
Technical Support Center: Stabilizing 2-Ethoxy-6-fluorobenzylamine
Welcome to the technical support center for 2-Ethoxy-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the ox...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Ethoxy-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this valuable compound. Our goal is to equip you with the knowledge to ensure the stability and purity of 2-Ethoxy-6-fluorobenzylamine throughout your experiments.
Understanding the Challenge: The Inherent Reactivity of 2-Ethoxy-6-fluorobenzylamine
2-Ethoxy-6-fluorobenzylamine is a substituted benzylamine, a class of compounds known for their utility in organic synthesis. However, the very electronic nature that makes them useful also renders them susceptible to oxidation. The primary amine group attached to a benzylic carbon is prone to autoxidation, a process that can be exacerbated by the substituents on the aromatic ring.
The ethoxy group at the ortho position is an electron-donating group, which increases the electron density of the aromatic ring and can make the benzylic protons more susceptible to abstraction, initiating the oxidation cascade. Conversely, the fluorine atom, also at an ortho position, is a strongly electronegative, electron-withdrawing group. While this can offer some metabolic stability in biological systems, its effect on autoxidation is complex and can influence the reactivity of the molecule.[1]
Troubleshooting Guide: Preventing Oxidation of 2-Ethoxy-6-fluorobenzylamine
This section addresses common issues encountered during the handling and use of 2-Ethoxy-6-fluorobenzylamine in a question-and-answer format, providing both the "how" and the "why" for each recommendation.
Question 1: I've noticed a yellowing of my 2-Ethoxy-6-fluorobenzylamine sample over time. What is causing this discoloration?
Answer: The yellowing of your sample is a common indicator of oxidation. Benzylamines can degrade when exposed to atmospheric oxygen, a process that can be accelerated by light and ambient temperatures.[2] The initial step in this degradation is typically the oxidation of the primary amine to an imine. This imine can then undergo hydrolysis to form the corresponding aldehyde, 2-Ethoxy-6-fluorobenzaldehyde. These aldehydes and imines can further react or polymerize, leading to the formation of colored impurities.[3][4]
To confirm degradation, we recommend analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of these oxidative byproducts.[5]
Question 2: What is the fundamental mechanism of oxidation I should be aware of?
Answer: The autoxidation of benzylamines is a radical chain reaction initiated by the abstraction of a hydrogen atom from the benzylic position. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to attack. This radical then reacts with molecular oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen atom from another benzylamine molecule. The process ultimately leads to the formation of an imine, which can then be hydrolyzed to an aldehyde and ammonia.
Below is a simplified diagram illustrating the key steps in the oxidative degradation pathway.
Caption: Oxidative degradation pathway of 2-Ethoxy-6-fluorobenzylamine.
Question 3: What are the immediate steps I should take to prevent the oxidation of my 2-Ethoxy-6-fluorobenzylamine sample?
Answer: To minimize oxidation, it is crucial to limit the compound's exposure to oxygen, light, and heat. We have developed a standard operating procedure for handling and storing this air-sensitive liquid.
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven at a minimum of 125°C overnight and cooled under a stream of dry, inert gas.[6]
Inert Gas Selection: Utilize a dry, inert gas such as argon or nitrogen to create an oxygen-free environment. Argon is often preferred due to its higher density, which can provide a more stable inert blanket.[7]
Purging the Container: Before transferring the 2-Ethoxy-6-fluorobenzylamine, purge the storage vial and any transfer apparatus with the chosen inert gas for several minutes to displace all atmospheric oxygen.
Transfer Technique: For transferring the liquid, use a syringe or a cannula technique.[8] If using a syringe, ensure it is dry and has been purged with inert gas. A double-tipped needle technique is recommended for larger volumes to maintain a positive pressure of inert gas in the source container.[9]
Storage: Store the 2-Ethoxy-6-fluorobenzylamine in a tightly sealed container with a septum cap, under a positive pressure of inert gas. Wrap the container in aluminum foil to protect it from light and store it in a refrigerator at 2-8°C to slow down any potential degradation pathways.
The following diagram illustrates the recommended workflow for handling and storing 2-Ethoxy-6-fluorobenzylamine.
Caption: Recommended workflow for handling 2-Ethoxy-6-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: Can I use an antioxidant to stabilize 2-Ethoxy-6-fluorobenzylamine? If so, which ones are recommended?
A1: Yes, the use of antioxidants is a highly effective strategy. For primary aromatic amines, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or radical scavengers can be effective. It is often beneficial to use a synergistic combination of antioxidants. For instance, a primary antioxidant (radical scavenger) can be combined with a secondary antioxidant (hydroperoxide decomposer) for more comprehensive protection.[10] A combination of BHT and a phosphite-based antioxidant could be a good starting point. The optimal concentration will need to be determined empirically but typically ranges from 100 to 1000 ppm.
Q2: How does the ortho-ethoxy group specifically influence the oxidation of this molecule?
A2: The ethoxy group at the ortho position is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which can, in turn, weaken the C-H bonds at the benzylic position, making them more susceptible to hydrogen atom abstraction and initiating the oxidation process.[11]
Q3: What is the role of the ortho-fluoro group in the stability of 2-Ethoxy-6-fluorobenzylamine?
A3: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This can help to stabilize the molecule by reducing the electron density on the aromatic ring, potentially counteracting the effect of the ethoxy group to some extent.[12] In the context of metabolic stability in drug design, fluorination is a common strategy to block sites of oxidative metabolism.[1]
Q4: I am using 2-Ethoxy-6-fluorobenzylamine in an aqueous solution. Does this increase the risk of degradation?
A4: Yes, the presence of water can accelerate the degradation process. The imine intermediate formed during oxidation is susceptible to hydrolysis, which converts it to the corresponding aldehyde.[4] If your experimental conditions permit, using an anhydrous solvent is preferable. If an aqueous solution is necessary, ensure it is deoxygenated by sparging with an inert gas prior to adding the benzylamine.
Q5: What are the key analytical signatures of oxidation that I should look for?
A5: When analyzing your sample by HPLC, you should look for the appearance of new, more polar peaks corresponding to the aldehyde and potentially the carboxylic acid degradation products.[2] In GC-MS analysis, you can monitor for the mass-to-charge ratios of the expected aldehyde (2-Ethoxy-6-fluorobenzaldehyde) and its corresponding carboxylic acid. A decrease in the peak area of the parent compound over time is also a clear indicator of degradation.
References
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]
Autoxidation Catalysis for Carbon–Carbon Bond Cleavage in Lignin. Publications. Available at: [Link]
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available at: [Link]
ChemInform Abstract: Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. ResearchGate. Available at: [Link]
Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
Inerting in the chemical industry. BOC. Available at: [Link]
Bizzare observation about benzylamines- explanation? Sciencemadness Discussion Board. Available at: [Link]
Synergistic Antioxidant and Antibacterial Advantages of Essential Oils for Food Packaging Applications. PMC. Available at: [Link]
Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. PMC - NIH. Available at: [Link]
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. Available at: [Link]
DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage. ResearchGate. Available at: [Link]
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. NIH. Available at: [Link]
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]
Antioxidant synergism and antagonism between selected monoterpenes using the 2,2-diphenyl-1-picrylhydrazyl method. ResearchGate. Available at: [Link]
Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. PubMed. Available at: [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
Synergistic Antioxidant Activity of Natural Products. Remedy Publications LLC. Available at: [Link]
Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. ResearchGate. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflammatory Bioactivity. MDPI. Available at: [Link]
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
Benzylamine oxidation products from reaction with PhIO in dichloromethane catalyzed by [MnIIITPPCl]. ResearchGate. Available at: [Link]
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
Comparative Guide: 2-Ethoxy-6-fluorobenzylamine vs. Substituted Benzylamines
Executive Summary: The Asymmetric Advantage 2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2) represents a specialized pharmacophore distinct from the more common 2,6-difluorobenzylamine. While symmetric di-ortho substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Asymmetric Advantage
2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2) represents a specialized pharmacophore distinct from the more common 2,6-difluorobenzylamine. While symmetric di-ortho substituted benzylamines (like the 2,6-difluoro analog) are industry standards for improving metabolic stability by blocking oxidative deamination, they often lack the steric complexity required for high-specificity binding.
The 2-ethoxy-6-fluoro substitution pattern introduces asymmetric steric shielding . The bulky ethoxy group (
) provides significant lipophilic coverage and steric hindrance on one face, while the fluorine atom () maintains a small electrostatic footprint on the other. This "push-pull" steric and electronic profile makes it an ideal candidate for optimizing kinase inhibitors and GPCR ligands where the binding pocket is non-symmetrical.
Physicochemical Comparison
The following table contrasts 2-Ethoxy-6-fluorobenzylamine with its primary structural analogs. Note the shift in lipophilicity (LogP) and electronic character (Hammett
) which dictates nucleophilicity.
Property
2-Ethoxy-6-fluorobenzylamine
2,6-Difluorobenzylamine
2-Fluorobenzylamine
Benzylamine (Ref)
CAS No.
1154882-16-2
69385-30-4
89-99-6
100-46-9
Mol. Weight
169.19 g/mol
143.13 g/mol
125.15 g/mol
107.15 g/mol
Steric Profile
High/Asymmetric (Ethoxy vs F)
Medium/Symmetric
Low/Asymmetric
None
Electronic Effect
Mixed (+R/-I from OEt, -I from F)
Strong Withdrawal (-I x2)
Withdrawal (-I)
Neutral
Est. pKa (Conj. Acid)
~8.8 - 9.0*
~8.0 - 8.5
~8.9
9.34
Nucleophilicity
Moderate (Sterically hindered)
Low (Electron deficient)
High
Very High
LogP (Lipophilicity)
High (~2.1)
Low (~1.4)
Low (~1.1)
1.09
*Note: pKa values are estimated based on substituent additivity rules. The ortho-ethoxy group exerts a base-weakening steric effect (inhibition of solvation) that counteracts its electron-donating resonance effect.
Mechanistic Insight: The Ortho-Effect & Reactivity
Electronic vs. Steric Modulation
In medicinal chemistry, the choice between a 2,6-difluoro and a 2-ethoxy-6-fluoro scaffold is a decision between metabolic armor and binding specificity .
2,6-Difluorobenzylamine: The two fluorine atoms create a highly electron-deficient ring. This lowers the pKa of the amine significantly, reducing its basicity at physiological pH. This is beneficial for membrane permeability (higher fraction of neutral species) but reduces nucleophilicity during synthesis.
2-Ethoxy-6-fluorobenzylamine: The ethoxy group is a strong resonance donor (
), which would theoretically increase basicity.[1] However, the Ortho-Effect dominates here: the bulky ethoxy group sterically hinders the solvation of the protonated ammonium species, destabilizing the conjugate acid and lowering the pKa relative to the para-isomer.
Synthetic Implication: When using 2-ethoxy-6-fluorobenzylamine in nucleophilic substitutions or reductive aminations, reaction times must often be extended compared to simple benzylamines due to the steric bulk proximal to the nitrogen.
Research indicates that 2,6-disubstituted benzylamines act as reversible inhibitors of Copper Amine Oxidases (CAO), such as VAP-1 (SSAO).
Mechanism: The 2,6-substitution prevents the enzyme from efficiently oxidizing the methylene carbon (
-carbon).
Selectivity: While 2,6-difluoro analogs are potent, the introduction of the alkoxy group (as seen in 2-ethoxy-6-fluoro) allows for selectivity between different oxidase isoforms (e.g., MAO-B vs. SSAO) by exploiting hydrophobic pockets within the enzyme active site that accommodate the ethyl chain.
Decision Matrix: Selecting the Right Building Block
The following diagram illustrates the logical pathway for selecting between these benzylamine derivatives in a drug discovery campaign.
Figure 1: Decision tree for selecting benzylamine fragments based on binding pocket topology and metabolic stability requirements.
Experimental Protocol: Reductive Amination with Sterically Hindered Amines
Due to the steric hindrance of the 2-ethoxy group, standard reductive amination protocols (e.g., aldehyde + amine + NaBH(OAc)3) may suffer from slow imine formation. The following protocol utilizes Titanium(IV) Isopropoxide to force imine formation before reduction.
), dissolve the aldehyde (1.0 eq) and 2-ethoxy-6-fluorobenzylamine (1.2 eq) in anhydrous THF (0.2 M concentration).
Add Ti(OiPr)4 (1.5 eq) dropwise. Note: The solution typically turns yellow/orange.
Stir at room temperature for 6–12 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde. The Lewis acid (Ti) activates the carbonyl and acts as a water scavenger, driving the equilibrium toward the imine.
Reduction:
Cool the reaction mixture to 0°C.
Carefully add NaBH4 (2.0 eq) (if using MeOH as co-solvent) or NaBH(OAc)3 (if staying in THF).
Allow the mixture to warm to room temperature and stir for 2–4 hours.
Workup (Critical Step):
Quenching Titanium Emulsions: Add 1N NaOH or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) to the reaction mixture.
Stir vigorously for 1 hour until two clear layers form (organic and aqueous). This breaks down the titanium-amine complexes.
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
Purification:
Purify via flash column chromatography. Note that the secondary amine product may streak on silica; add 1% Triethylamine (TEA) to the eluent.
Figure 2: Optimized synthetic workflow for sterically hindered reductive amination.
References
Foot, O. et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-6-fluorobenzylamine Derivatives as VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-ethoxy-6-fluorobenzylamine derivatives, a promising scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-ethoxy-6-fluorobenzylamine derivatives, a promising scaffold for the development of novel inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a Senior Application Scientist, this document synthesizes key findings from published literature and patent filings to offer a comprehensive technical resource for researchers in oncology and medicinal chemistry. We will explore the synthetic rationale, key structural modifications influencing biological activity, and comparative analysis against established VEGFR-2 inhibitors, supported by detailed experimental protocols.
Introduction: The Significance of Targeting VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR), are key mediators of this pathway.[1] Consequently, inhibiting VEGFR-2 has emerged as a validated and effective strategy in cancer therapy.[2][3] Several small-molecule VEGFR-2 inhibitors, such as Sorafenib and Sunitinib, have been approved for the treatment of various cancers.[1][4] However, challenges such as acquired resistance and off-target toxicities necessitate the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[4]
The 2,6-disubstituted benzylamine scaffold has been identified as a promising pharmacophore for kinase inhibition. The specific substitution pattern of a 2-ethoxy and a 6-fluoro group on the benzylamine core presents a unique opportunity for developing novel VEGFR-2 inhibitors. This guide will dissect the available information to provide a clear understanding of the SAR of this emerging class of compounds.
Synthetic Pathways to 2-Ethoxy-6-fluorobenzylamine Derivatives
The synthesis of 2-ethoxy-6-fluorobenzylamine derivatives can be achieved through a multi-step process, primarily involving the formation of a key intermediate, 2-ethoxy-6-fluorobenzaldehyde, followed by reductive amination.
Synthesis of Key Intermediates
The initial steps involve the preparation of a suitably substituted benzyl bromide or benzaldehyde. For instance, 2,6-difluorobenzyl bromide can be synthesized from 2,6-difluorotoluene.[5][6] A related precursor, 2-bromo-6-fluorobenzaldehyde, can be prepared from 2-bromo-6-fluorotoluene via a bromination followed by an oxidation reaction.[7]
Reductive Amination: The Core Reaction
The cornerstone of synthesizing the final benzylamine derivatives is the reductive amination of the corresponding aldehyde or ketone.[8][9][10] This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced to the desired amine.
Experimental Protocol: General Procedure for Reductive Amination [9][10]
Imine Formation: To a solution of 2-ethoxy-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-4 hours to allow for the formation of the imine intermediate.
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[10] The choice of reducing agent depends on the reactivity of the carbonyl group and the desired reaction conditions.[9] The reaction is then stirred for an additional 2-12 hours at room temperature.
Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-ethoxy-6-fluorobenzylamine derivative.
The following diagram illustrates the general workflow for the synthesis of 2-ethoxy-6-fluorobenzylamine derivatives.
Caption: Synthetic workflow for 2-ethoxy-6-fluorobenzylamine derivatives.
Structure-Activity Relationship (SAR) Analysis
While specific, publicly available SAR data for a broad series of 2-ethoxy-6-fluorobenzylamine derivatives targeting VEGFR-2 is limited, we can extrapolate key relationships based on the foundational patent literature and the known SAR of other VEGFR-2 inhibitors.[1][3][4] The core structure consists of three key regions that can be modified to optimize activity: the benzylamine core , the amine substituent (R¹) , and the substituents on a linked aromatic/heterocyclic ring (R²) .
Caption: Key regions for SAR modification.
The 2-Ethoxy-6-fluorobenzylamine Core
The 2,6-disubstitution pattern on the benzyl ring is crucial. The 6-fluoro substituent likely plays a role in modulating the pKa of the benzylamine and can influence binding through hydrogen bonding or by altering the conformation of the molecule within the kinase ATP-binding pocket. The 2-ethoxy group is a larger, lipophilic substituent that can occupy a hydrophobic pocket and may also influence the orientation of the benzyl ring.
The Amine Substituent (R¹)
The nature of the substituent on the benzylamine nitrogen (R¹) is critical for activity. In many kinase inhibitors, this position is occupied by a hydrogen atom (primary amine) or a small alkyl group. More complex substituents can be introduced to interact with specific residues in the hinge region of the kinase.
The Aromatic/Heterocyclic Ring and its Substituents (R²)
Often, the benzylamine is linked to another aromatic or heterocyclic ring system. The nature of this ring and its substituents (R²) is a primary determinant of potency and selectivity. Based on known VEGFR-2 inhibitors, moieties that can form hydrogen bonds with the hinge region of the kinase, such as pyridines, pyrimidines, and quinazolines, are often favored.[3] Substituents on this ring can be varied to optimize interactions with the DFG motif and the hydrophobic back pocket of the kinase.
Comparative Analysis with Known VEGFR-2 Inhibitors
To contextualize the potential of 2-ethoxy-6-fluorobenzylamine derivatives, a comparison with established VEGFR-2 inhibitors is essential.
While direct IC₅₀ values for the 2-ethoxy-6-fluorobenzylamine series are not available in the public domain, the patent literature suggests that these compounds exhibit inhibitory activity against protein kinases involved in angiogenesis. It is hypothesized that by optimizing the R¹ and R² substituents, potencies comparable to or exceeding those of existing inhibitors could be achieved.
Experimental Protocols for Biological Evaluation
To assess the potential of novel 2-ethoxy-6-fluorobenzylamine derivatives as VEGFR-2 inhibitors, a robust in vitro kinase assay is required.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [11][12][13]
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), streptavidin-coated plates, and a suitable detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).[13]
Assay Procedure:
Add the test compounds (serially diluted in DMSO) to the wells of a streptavidin-coated 96-well plate.
Add the VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
Incubate the plate at 30°C for 30-60 minutes.
Stop the reaction by adding a solution containing EDTA.
Wash the plate to remove unbound reagents.
Add the detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody) and incubate for 60 minutes.
After a final wash, measure the signal using a suitable plate reader.
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The following diagram outlines the workflow for the in vitro VEGFR-2 kinase assay.
Caption: Workflow for in vitro VEGFR-2 kinase assay.
Conclusion and Future Directions
The 2-ethoxy-6-fluorobenzylamine scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The strategic placement of the ethoxy and fluoro groups on the benzyl ring provides a unique platform for generating derivatives with potentially improved potency and selectivity. Further exploration of the amine substituent (R¹) and the appended aromatic/heterocyclic ring system (R²) is warranted to fully elucidate the SAR of this compound class. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these novel derivatives. Future studies should focus on generating a comprehensive dataset of a diverse library of these compounds to establish a clear and quantitative SAR, which will be instrumental in guiding the design of next-generation VEGFR-2 inhibitors for cancer therapy.
References
Abdallah, E. A., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., ... & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 837. [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., Al-Ghulikah, H. A., & Al-Obaid, A. M. (2021). Discovery of new VEGFR-2 inhibitors based on bis ([2][6][14] triazolo)[4, 3-a: 3', 4'-c] quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 1-16. [Link]
CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google P
CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
Shariati, M., Khan, M. A., & Talele, T. T. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1, 2, 5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1323. [Link]
S. K. Singh, D. K. Sharma, and P. Singh, "Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022)," RSC Medicinal Chemistry, vol. 14, no. 1, pp. 27-48, 2023. [Link]
Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, A., Ashour, A. M., & Al-Shaeri, M. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
Al-Rubaye, I. M. M., & Al-Khafaji, N. Q. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-588. [Link]
Perera, D., K. M. G. S. T. Kulathunga, and G. A. J. D. C. Amarasooriya. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide." International Journal of Advanced Research in Science, Communication and Technology, pp. 102-108, 2022. [Link]
Kciuk, M., Gielec, A., & Cierpiał, T. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10998. [Link]
Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]
validation of 2-Ethoxy-6-fluorobenzylamine synthesis via spectral analysis
Topic: Validation of 2-Ethoxy-6-fluorobenzylamine Synthesis via Spectral Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Ethoxy-6...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of 2-Ethoxy-6-fluorobenzylamine Synthesis via Spectral Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) is a critical pharmacophore in medicinal chemistry, particularly in the development of Copper Amine Oxidase (CAO) inhibitors and agents targeting the central nervous system. Its unique 2,6-disubstitution pattern offers metabolic stability and conformational restriction, but these same steric features complicate its synthesis and validation.
This guide objectively compares the two primary synthetic routes—Reductive Amination (Method A) and Nitrile Reduction (Method B)—and provides a definitive spectral validation protocol. While commercial sources exist, in-house synthesis is often required to ensure salt-form consistency and isotopic labeling. Our analysis demonstrates that while Nitrile Reduction offers higher raw purity, Reductive Amination is the superior method for scalability and safety, provided that a rigorous spectral validation workflow is employed to detect specific "dimer" impurities.
Part 1: Strategic Synthesis Comparison
The Challenge of Sterics
The 2-ethoxy and 6-fluoro substituents create a "steric gate" around the benzylic position. This affects nucleophilic attack rates during synthesis and rotational freedom in NMR analysis.
Method A: Reductive Amination (Recommended)[1]
Precursor: 2-Ethoxy-6-fluorobenzaldehyde.
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ().
Mechanism: Formation of an imine intermediate followed by in-situ hydride reduction.
Method B: Nitrile Reduction (Alternative)
Precursor: 2-Ethoxy-6-fluorobenzonitrile.
Reagents: Lithium Aluminum Hydride (
) or Borane-THF ().
Mechanism: Harsh hydride reduction of the triple bond directly to the amine.
Comparative Performance Data
Feature
Method A: Reductive Amination
Method B: Nitrile Reduction
Reaction Safety
High (Mild reducing agents, no cryogenics)
Low (Pyrophoric reagents, exotherms)
Impurity Profile
Complex (Secondary amine "dimer" formation)
Clean (Mainly unreacted SM or aldehyde)
Scalability
Excellent (One-pot, robust >100g)
Poor (Quench issues with Al salts)
Yield
75–85%
60–70%
Cost Efficiency
High (Aldehyde is cheaper/more available)
Moderate (Nitriles often custom order)
Part 2: Experimental Protocol (Method A)
Objective: Synthesis of 2-Ethoxy-6-fluorobenzylamine HCl with >98% purity.
Imine Formation: To a solution of 2-ethoxy-6-fluorobenzaldehyde (1.0 eq) in Methanol (0.5 M), add Ammonium Acetate (10.0 eq). Stir at room temperature for 2 hours. Note: The large excess of ammonia is crucial to suppress secondary amine formation.
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise. Allow to warm to RT and stir for 12 hours.
Quench & Workup: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes any remaining imine). Wash with Ethyl Acetate (removes neutral aldehyde). Basify aqueous layer to pH > 12 with NaOH. Extract product into DCM.
Salt Formation: Treat DCM layer with 4N HCl in dioxane. Filter the white precipitate.
Part 3: Validation via Spectral Analysis
Trusting the label on a bottle is insufficient for high-stakes biological assays. The following spectral "fingerprint" validates the structure and, crucially, rules out the common Secondary Amine Dimer impurity (
-bis(2-ethoxy-6-fluorobenzyl)amine).
H NMR Validation (400 MHz, DMSO-
)
The 2,6-substitution pattern creates a distinct coupling environment.
The "Smoking Gun" (Benzylic Protons):
Product: Look for a signal at
3.95 ppm .
Multiplicity: Apparent doublet or broadened singlet.
Reasoning: The two benzylic protons couple with the adjacent Fluorine (
Hz). In the HCl salt, these protons also couple to the ammonium protons, broadening the signal further.
Impurity Check: The dimer impurity will show a benzylic shift significantly downfield (approx
4.10–4.20 ppm) due to the electron-withdrawing effect of the second aromatic ring.
The Ethoxy Handle:
Triplet (
1.35 ppm): Methyl protons ().
Quartet (
4.08 ppm): Methylene protons ().
Validation: Integration ratio of Ethoxy (
) to Benzylic () must be exactly 2:2 (1:1) . A deviation suggests contamination.
Aromatic Region (
6.80 – 7.40 ppm):
Expect an ABC pattern (or AMX depending on field strength) due to the 1,2,3-trisubstituted ring.
(para to F) often appears as a triplet of doublets.
F NMR Validation
Signal: Single peak at
-114.5 ppm (referenced to ).
Purity Check: If Method A was used, look for a smaller peak nearby (
0.5 ppm). This corresponds to the dimer. If Method B was used, look for a peak at -112 ppm (unreacted nitrile/amide).
Mass Spectrometry (LC-MS)[2]
Product:
.
Dimer Impurity:
.
Directive: Run in Positive Mode (ESI+).[1] The dimer ionizes efficiently; even a small peak at 322 indicates >1% contamination.
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision-making workflow for validating the synthesis, highlighting the critical checkpoints for spectral analysis.
Caption: Figure 1. Spectral validation workflow distinguishing the target primary amine from the common secondary amine dimer impurity.
References
Floris, G., et al. (2014). "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 22(9), 2747-2756.
Master Organic Chemistry. (2017). "Reductive Amination: The Guide."
ChemicalBook. (2024). "2-Ethoxy-6-fluorobenzylamine Product Properties and NMR Data."
BenchChem. (2025).[2] "Comparative Guide to Fluorinated Benzylamine Synthesis."
A Researcher's Guide to Quantum Chemical Calculations for 2-Ethoxy-6-fluorobenzylamine: A Comparative Analysis
In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool.[1][2] It provides a powerful lens through which we can understand and predict molecular properties,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool.[1][2] It provides a powerful lens through which we can understand and predict molecular properties, guiding the synthesis and optimization of novel therapeutic agents. This guide offers a comprehensive comparison of quantum chemical calculation methodologies as applied to 2-Ethoxy-6-fluorobenzylamine, a substituted benzylamine derivative of interest in medicinal chemistry.[3] We will delve into the theoretical underpinnings of these methods, provide detailed protocols for their application, and present a comparative analysis of their performance, empowering researchers to make informed decisions in their computational workflows.
The Significance of 2-Ethoxy-6-fluorobenzylamine
Substituted benzylamines are a class of compounds with diverse biological activities.[4] The specific substitutions on the aromatic ring and the benzylamine core can significantly influence their pharmacokinetic and pharmacodynamic profiles. 2-Ethoxy-6-fluorobenzylamine, with its ethoxy and fluoro substitutions, presents an interesting case for computational study. The interplay of steric and electronic effects of these substituents can impact the molecule's conformation, reactivity, and potential interactions with biological targets. Understanding these nuances at a quantum mechanical level is crucial for its potential application in drug design.
A Comparative Overview of Quantum Chemical Methods
The two primary pillars of quantum chemical calculations for molecules of this nature are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
Hartree-Fock Theory: The Foundational Approach
Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, it neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.
Density Functional Theory: A Practical Powerhouse
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. The accuracy of DFT methods is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
For a molecule like 2-Ethoxy-6-fluorobenzylamine, DFT methods, particularly those incorporating hybrid functionals like B3LYP, are generally expected to provide a more accurate description of its electronic structure and properties compared to Hartree-Fock.
The Crucial Role of Basis Sets
The choice of a basis set is as critical as the selection of the computational method itself. A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] Two of the most widely used families of basis sets are the Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).[6][7]
Pople Basis Sets: These are computationally efficient and widely used for initial geometry optimizations and frequency calculations.[8]
Dunning's Correlation-Consistent Basis Sets: These are designed to systematically converge towards the complete basis set limit, offering higher accuracy, especially for correlated methods.[7]
For a molecule containing fluorine, the inclusion of polarization and diffuse functions in the basis set is highly recommended to accurately describe the electronic distribution around this electronegative atom.
Accounting for the Solvent: Implicit Solvation Models
In biological systems and many chemical reactions, molecules are not in the gas phase but are surrounded by a solvent. The presence of a solvent can significantly influence molecular properties. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects.[9][10]
Two popular implicit solvation models are:
Polarizable Continuum Model (PCM): This model creates a cavity in the dielectric continuum that mirrors the shape of the solute molecule.[11]
Solvation Model based on Density (SMD): This model also uses a continuum approach but incorporates surface tension at the solute-solvent boundary, often providing improved accuracy for solvation free energies.[12][13]
Experimental Validation: The Bedrock of Trustworthiness
While computational methods provide powerful predictive capabilities, their results must be validated against experimental data whenever possible. For 2-Ethoxy-6-fluorobenzylamine, this could include spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, as well as geometric parameters from X-ray crystallography if available. In the absence of direct experimental data for our target molecule, we can draw valuable comparisons from closely related, well-characterized compounds. For instance, the experimental and computational study of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol provides a strong benchmark for vibrational frequency calculations.[14][15][16]
Computational Workflow: A Step-by-Step Guide
The following diagram outlines a robust workflow for the quantum chemical characterization of 2-Ethoxy-6-fluorobenzylamine.
Caption: A typical workflow for quantum chemical calculations of 2-Ethoxy-6-fluorobenzylamine.
Experimental Protocols
1. Building the Initial 3D Structure:
Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of 2-Ethoxy-6-fluorobenzylamine.
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
2. Conformational Analysis:
Due to the flexible ethoxy and aminomethyl groups, a conformational search is crucial to identify the lowest energy conformer.
Employ a systematic or stochastic conformational search algorithm.[17][18] This can be done at a molecular mechanics level to efficiently explore the potential energy surface.
Select the lowest energy conformer for subsequent quantum mechanical calculations.
3. Geometry Optimization and Vibrational Frequency Calculations:
Perform geometry optimizations using both Hartree-Fock and DFT methods.
HF Calculation: Use the 6-31G(d) basis set. This provides a baseline geometry.
DFT Calculation: Use the B3LYP functional with a larger, more flexible basis set like 6-311++G(d,p) for improved accuracy.
Following each geometry optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
4. Solvation Energy Calculations:
Using the optimized gas-phase geometry from the DFT calculation, perform single-point energy calculations with the PCM and SMD solvation models.
Specify the solvent of interest (e.g., water, with a dielectric constant of approximately 78.4).
Comparative Data Analysis
The following tables summarize the expected outcomes from the different computational approaches. The values for the IR frequencies are compared to the experimental data available for the structurally similar compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, where applicable.[14]
Table 1: Comparison of Key Bond Lengths (Å)
Bond
HF/6-31G(d)
B3LYP/6-311++G(d,p)
Expected Trend
C-F
Calculated Value
Calculated Value
DFT value likely to be slightly longer
C-O (ethoxy)
Calculated Value
Calculated Value
Minimal difference expected
C-N
Calculated Value
Calculated Value
DFT value likely to be slightly shorter
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) with Experimental Analogue
Vibrational Mode
HF/6-31G(d) (Scaled)
B3LYP/6-311++G(d,p) (Scaled)
Experimental (Analogue)
N-H stretch (sym)
Calculated Value
Calculated Value
~3300-3400
N-H stretch (asym)
Calculated Value
Calculated Value
~3400-3500
C-H stretch (aro)
Calculated Value
Calculated Value
~3000-3100
C-F stretch
Calculated Value
Calculated Value
~1200-1300
C-O stretch
Calculated Value
Calculated Value
~1255
Note: Calculated frequencies are often systematically overestimated and require scaling factors for better comparison with experimental data. Typical scaling factors are ~0.9 for HF and ~0.96 for B3LYP.[14]
Table 3: Comparison of Calculated Solvation Energies (kcal/mol)
Solvation Model
Solvation Energy in Water
Expected Trend
PCM
Calculated Value
SMD is often considered more accurate
SMD
Calculated Value
Will likely predict stronger solvation
Discussion and Recommendations
The choice of computational method will invariably depend on the specific research question and available computational resources.
For initial screening and conformational analysis of large libraries of compounds, a combination of molecular mechanics and a less computationally demanding method like HF/6-31G(d) can be effective.
For accurate prediction of molecular properties, reaction mechanisms, and for correlating with experimental spectroscopic data, DFT with a hybrid functional like B3LYP and a Pople-style triple-zeta basis set (e.g., 6-311++G(d,p)) is highly recommended.
When studying reactions or properties in solution, the use of an implicit solvation model like SMD is crucial to capture the influence of the solvent environment.
It is imperative to remember that computational results are models of reality. A judicious comparison with experimental data, even from analogous systems, is the cornerstone of building trustworthy and predictive computational models in drug discovery.
SciELO. How Accurate is the SMD Model for Predicting Free Energy Barriers for Nucleophilic Substitution Reactions in Polar Protic and Dipolar Aprotic Solvents?. [Link]
YouTube. How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. [Link]
ACS Publications. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. [Link]
Beilstein Journals. Computational methods in drug discovery. [Link]
ACS Publications. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]
ACS Publications. ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers. [Link]
RSC Publishing. Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring formation routes. [Link]
ResearchGate. Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
YouTube. Computational chemistry in drug discovery. [Link]
A Comparative Guide to Bioisosteric Replacement Strategies for 2-Ethoxy-6-fluorobenzylamine in Lead Optimization
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery In the landscape of medicinal chemistry, the journey from a promising hit compound to a viable drug candidate is a meticulous process of multipa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the landscape of medicinal chemistry, the journey from a promising hit compound to a viable drug candidate is a meticulous process of multiparameter optimization. Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties to elicit a broadly similar biological response, stands as a cornerstone of this process.[1][2] This approach is not merely about swapping atoms but about rationally fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its potency, and mitigating toxicity, thereby improving its overall therapeutic index.[3][4][5]
This guide focuses on 2-Ethoxy-6-fluorobenzylamine , a scaffold of interest due to the unique interplay of its constituent functional groups: an ethoxy group susceptible to metabolism, a fluorine atom that can modulate basicity and metabolic stability, and a reactive benzylamine moiety.[6][7] We will explore strategic bioisosteric replacements for each of these groups, providing a comparative analysis grounded in established medicinal chemistry principles. This document is designed for drug development professionals, offering not just theoretical replacements but also the causality behind these choices and the detailed experimental protocols required to validate them.
The Parent Scaffold: Deconstructing 2-Ethoxy-6-fluorobenzylamine
Before modifying a lead compound, a thorough understanding of its baseline properties is essential. The 2,6-disubstitution pattern on the phenyl ring locks the benzylamine moiety into a specific conformational space, which can be critical for target engagement.
2-Ethoxy Group: This group is a potential site for metabolic attack, specifically O-dealkylation by cytochrome P450 enzymes, which can lead to rapid clearance.[8] Its size and lipophilicity also contribute significantly to the molecule's overall physicochemical profile.
6-Fluoro Group: Fluorine is a unique bioisostere for hydrogen.[9] Its high electronegativity can lower the pKa of the nearby benzylamine, potentially reducing off-target ion channel activity (e.g., hERG) and improving cell permeability.[10] Furthermore, the carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage and capable of blocking oxidative metabolism at that position.[4][11]
Benzylamine Moiety: The primary amine is a key interaction point, capable of forming hydrogen bonds or salt bridges with the biological target. However, it can also be a liability, prone to oxidation by monoamine oxidases (MAOs) or other enzymes.
Our objective is to systematically replace each of these groups to address potential liabilities while retaining or enhancing desired biological activity.
Caption: A conceptual workflow for lead optimization using bioisosterism.
Comparative Analysis of Bioisosteric Replacements
The following sections provide a comparative look at potential bioisosteres for each functional group of the parent compound. The predicted impact on key drug-like properties is summarized based on established principles.
Part A: Modifications of the 2-Ethoxy Group
The primary goals for replacing the ethoxy group are to enhance metabolic stability and modulate lipophilicity.
Bioisosteric Replacement
Rationale & Predicted Impact
-OCHF₂ (Difluoromethoxy)
Blocks O-dealkylation. Acts as a hydrogen bond acceptor. Increases lipophilicity (LogP) compared to -OEt but less than -OCF₃.
-OCF₃ (Trifluoromethoxy)
Completely blocks metabolism at this position. Strong electron-withdrawing effects. Significantly increases lipophilicity.[9]
-OH (Hydroxyl)
Can serve as both a hydrogen bond donor and acceptor. Decreases lipophilicity, potentially improving aqueous solubility. May introduce new metabolic liabilities (glucuronidation).[12]
-NH₂ (Amino)
Introduces a basic center and strong hydrogen bonding capabilities. Can significantly alter solubility and binding interactions.[12]
Cyclopropylmethoxy
Introduces conformational rigidity and a saturated motif, which can improve metabolic stability and solubility compared to linear alkyl ethers.
Part B: Modifications of the 6-Fluoro Group
Replacing the fluorine atom allows for fine-tuning of electronic properties and exploration of alternative interactions.
Bioisosteric Replacement
Rationale & Predicted Impact
-H (Hydrogen)
Serves as a baseline to evaluate the effect of the fluorine atom. Will increase the basicity (pKa) of the benzylamine.
-Cl (Chloro)
Similar size to a methyl group.[12] Less electronegative than fluorine, resulting in a higher pKa. Can introduce different halogen bonding interactions.
-CH₃ (Methyl)
Acts as a small, lipophilic, electron-donating group. Will increase pKa and lipophilicity. May become a new site for oxidative metabolism.
-CN (Cyano)
Strong electron-withdrawing group and a potential hydrogen bond acceptor. Will significantly lower the pKa of the amine.
-OH (Hydroxyl)
Electron-donating group that can also act as a hydrogen bond donor/acceptor. May form intramolecular hydrogen bonds with the ethoxy or amine group, influencing conformation.
Part C: Modifications of the Benzylamine Moiety
The goal here is to improve metabolic stability, modulate basicity, or introduce new vector groups for improved binding.
Bioisosteric Replacement
Rationale & Predicted Impact
Aminomethyl Pyridine
Replaces the phenyl ring with a pyridine ring.[2] Introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly increasing solubility and altering the molecule's electrostatic profile.
Tetrahydroisoquinoline
A rigidified analog where the amine is incorporated into a second ring. This reduces conformational flexibility, which can lead to higher binding affinity but may also decrease permeability.
-CH₂OH (Hydroxymethyl)
Replaces the amine with a neutral hydroxyl group. Removes basicity, which can be beneficial for reducing certain off-target effects. Can act as a hydrogen bond donor/acceptor.
-CH₂-O-CH₃ (Methoxymethyl)
An ether linkage that removes the basic center and introduces a hydrogen bond acceptor. Generally increases lipophilicity compared to the amine.
Experimental Protocols for Comparative Evaluation
To empirically validate the effects of these bioisosteric replacements, a standardized panel of in vitro assays is essential. The following protocols provide a self-validating system for assessing key ADME and pharmacology parameters.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of compound depletion by Phase I metabolic enzymes, primarily Cytochrome P450s.[13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and its analogs.
Materials:
Pooled Human Liver Microsomes (HLMs)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
0.1 M Phosphate Buffer (pH 7.4)
Test compounds and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance[13])
Acetonitrile with internal standard for reaction termination
96-well plates, LC-MS/MS system
Procedure:
Preparation: Thaw HLMs at 37°C. Prepare a master mix containing HLMs (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.[15][16]
Pre-incubation: Aliquot the master mix into a 96-well plate and pre-incubate at 37°C for 10 minutes.
Initiation: Add the test compound (final concentration 1 µM) to the wells to initiate the metabolic reaction.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard.[13]
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.
Caption: Experimental workflow for the Human Liver Microsome stability assay.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the human intestinal barrier.[17][18]
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, and to calculate the efflux ratio.
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
Test compounds and controls (e.g., Atenolol for low permeability, Propranolol for high permeability)
Lucifer Yellow for monolayer integrity check
LC-MS/MS system
Procedure:
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19][20]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values >200 Ω·cm². Alternatively, perform a Lucifer Yellow rejection assay.[20]
Assay Setup: Wash the monolayers with pre-warmed transport buffer.
A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[17]
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (kon, koff) and affinity (KD) of a ligand to a target protein.[21][22]
Objective: To determine the dissociation constant (KD) of the parent compound and its analogs against the purified target protein.
Materials:
SPR instrument and sensor chips (e.g., CM5 chip)
Purified target protein
Test compounds
Immobilization buffers (e.g., EDC/NHS for amine coupling)
Running buffer (e.g., HBS-EP+)
Procedure:
Protein Immobilization: Immobilize the purified target protein onto the surface of a sensor chip using a standard coupling chemistry (e.g., amine coupling). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
Compound Preparation: Prepare a series of dilutions of the test compound in running buffer.
Binding Analysis: Inject the different concentrations of the test compound over both the target and reference channels. The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of compound binding.
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon). The smaller the KD value, the higher the binding affinity.[21]
Conclusion and Forward Outlook
The strategic application of bioisosterism is a powerful, experience-driven approach to overcoming the multifaceted challenges of drug discovery.[1][3] By systematically evaluating replacements for the ethoxy, fluoro, and benzylamine moieties of a lead compound like 2-Ethoxy-6-fluorobenzylamine, researchers can rationally navigate chemical space to enhance desirable properties. Replacing the ethoxy group with fluorinated alternatives can block metabolism, while modifying the fluoro substituent can fine-tune pKa and electronic interactions.[9][23] Altering the core benzylamine scaffold can introduce novel binding modes and improve ADME characteristics. The success of this strategy hinges not on random substitution, but on a deep understanding of the underlying physicochemical principles, coupled with rigorous and standardized experimental validation as outlined in this guide. This integrated approach of rational design and empirical testing is fundamental to efficiently advancing optimized lead compounds toward clinical development.
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